Methyl 2,6-difluoro-3-sulfamoylbenzoate
Overview
Description
Methyl 2,6-difluoro-3-sulfamoylbenzoate is a synthetic organic compound with the molecular formula C8H7F2NO4S and a molecular weight of 251.21 g/mol . This compound is characterized by the presence of fluorine atoms and a sulfamoyl group attached to a benzoate moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-difluoro-3-sulfamoylbenzoate typically involves the esterification of 2,6-difluoro-3-sulfamoylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-difluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine under specific conditions.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2,6-difluoro-3-sulfamoylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2,6-difluoro-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The sulfamoyl group can form hydrogen bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-difluoro-3-nitrobenzoate
- Methyl 2,6-difluoro-3-aminobenzoate
- Methyl 2,6-difluoro-3-hydroxybenzoate
Uniqueness
Methyl 2,6-difluoro-3-sulfamoylbenzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity compared to other similar compounds, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2,6-difluoro-3-sulfamoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO4S/c1-15-8(12)6-4(9)2-3-5(7(6)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQMRIVQKKAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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